molecular formula C11H16ClNO3 B1456729 Benzeneacetonitrile,4-(cyclopropylcarbonyl)- CAS No. 35981-67-0

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Cat. No.: B1456729
CAS No.: 35981-67-0
M. Wt: 245.7 g/mol
InChI Key: JTYVCRQKOIMTJS-UHFFFAOYSA-N
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Description

It is used in the treatment of depression, anxiety, and obsessive-compulsive disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- can be synthesized through the reaction of benzyl chloride with potassium cyanide or sodium cyanide. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

In industrial settings, the production of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a versatile compound with applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Employed in the treatment of mental health disorders such as depression and anxiety.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and thereby exerting its antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Amitriptyline: Another tricyclic antidepressant with similar therapeutic uses.

    Imipramine: Also used to treat depression and anxiety.

    Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.

Uniqueness

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties and therapeutic effects compared to other tricyclic antidepressants.

Properties

IUPAC Name

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVCRQKOIMTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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